3-Ethyl-3-[(octyloxy)methyl]oxetane

logP lipophilicity hydrophobicity

3-Ethyl-3-[(octyloxy)methyl]oxetane (CAS 491851-55-9) is a 3,3‑disubstituted oxetane monomer bearing an n‑octyloxymethyl side chain. It belongs to the class of cationically photopolymerizable cyclic ethers employed as reactive diluents and hydrophobic modifiers in UV‑curable coatings, adhesives, and sealants.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 491851-55-9
Cat. No. B13958600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-[(octyloxy)methyl]oxetane
CAS491851-55-9
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCOCC1(COC1)CC
InChIInChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-15-11-14(4-2)12-16-13-14/h3-13H2,1-2H3
InChIKeyQSFZBTKMLAZPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-[(octyloxy)methyl]oxetane (CAS 491851-55-9): Baseline Identity and Supplier-Grade Characteristics


3-Ethyl-3-[(octyloxy)methyl]oxetane (CAS 491851-55-9) is a 3,3‑disubstituted oxetane monomer bearing an n‑octyloxymethyl side chain. It belongs to the class of cationically photopolymerizable cyclic ethers employed as reactive diluents and hydrophobic modifiers in UV‑curable coatings, adhesives, and sealants . Computed physicochemical constants include a density of 0.887 g cm⁻³, a boiling point of 288 °C (760 mmHg), and a topological polar surface area (TPSA) of 18.46 Ų . The linear eight‑carbon alkoxy chain confers a calculated XLogP3‑AA of 4.1, indicating pronounced lipophilicity relative to short‑chain oxetane analogs .

Reactive diluent for cationic UV‑curable coatings, adhesives, and sealants
High lipophilicity (logP context) supports low water‑absorption profile design
Low polarity enhances compatibility with epoxy resins and hydrocarbon tackifiers

Why 3-Ethyl-3-[(octyloxy)methyl]oxetane Cannot Be Replaced by Shorter-Chain or Branched Alkyl Oxetane Monomers


Substituting 3‑ethyl‑3‑[(octyloxy)methyl]oxetane with a generic alkyl oxetane—such as the hydroxy‑functional OXT‑101 or the branched 2‑ethylhexyl analog OXT‑212—alters critical formulation and cured‑film properties in ways that cannot be compensated by simple stoichiometric adjustment. The linear n‑octyl chain systematically increases hydrophobicity and reduces water absorption relative to primary‑alcohol oxetanes, as demonstrated in photocurable resin compositions where C₁–C₆ alkyl chains already outperform hydroxyl‑bearing oxetanes [1]. Concurrently, the linear C₈ architecture provides a distinct viscosity–compatibility balance compared with branched isomers, directly impacting coatability and tackifier loading in pressure‑sensitive adhesive (PSA) formulations [2]. These structure‑property relationships mean that exchanging the oxetane monomer is not a drop‑in substitution but a redesign of the formulation, making deliberate monomer selection essential for target cure speed, moisture resistance, and mechanical performance.

Chain length & polarity
Shorter alkyl or hydroxyl‑bearing oxetanes may increase water absorption and resin polarity, requiring reformulation rather than direct replacement.
Linear vs branched architecture
Branched C8 isomers can shift viscosity–compatibility balance, altering coatability and tackifier loading in PSA formulations.

Quantitative Differentiation of 3-Ethyl-3-[(octyloxy)methyl]oxetane from Closest In-Class Analogs


LogP Advantage vs. 3‑Ethyl‑3‑hydroxymethyloxetane (OXT‑101): a ~3.7 Unit Increase in Lipophilicity

The target compound exhibits a computed XLogP3‑AA of 4.1, whereas the widely used reactive diluent OXT‑101 (3‑ethyl‑3‑hydroxymethyloxetane) has a measured logP of 0.4–0.6 [1]. The resulting logP difference of 3.5–3.7 units translates to approximately 3,000–5,000‑fold higher octanol/water partitioning, directly reflecting the hydrophobic contribution of the n‑octyl chain.

LogP vs OXT‑101
Head‑to‑head
XLogP3‑AA 4.1 vs 0.41–0.6 (Δ +3.5–3.7)
Reported lipophilicity context supports hydrophobicity screening.
3,000–5,000× higher partition coefficient; computed vs experimental.
logP lipophilicity hydrophobicity oxetane monomer

Topological Polar Surface Area Reduction vs. OXT‑101: 37% Lower TPSA

The target compound has a TPSA of 18.46 Ų, compared with 29.46 Ų for OXT‑101—a reduction of ~11.0 Ų (37%) [1]. Because TPSA is a principal descriptor of polarity, the lower value indicates diminished hydrogen‑bonding capacity and greater miscibility with non‑polar resin components.

TPSA vs OXT‑101
Head‑to‑head
18.46 Ų vs 29.46 Ų (–37%)
Lower polarity may enhance resin compatibility.
Reduced hydrogen‑bonding capacity vs primary‑alcohol analog.
TPSA polarity compatibility oxetane

Density Difference vs. OXT‑101: 13% Lower Density

The computed density of 3‑ethyl‑3‑[(octyloxy)methyl]oxetane is 0.887 g cm⁻³, whereas OXT‑101 exhibits a measured density of 1.019 g mL⁻¹ at 25 °C . This 13% lower density translates to a proportionally larger volume per unit mass, which is a formulation advantage when volumetric metering or low‑weight coatings are required.

Density vs OXT‑101
Data to verify
0.887 vs 1.019 g/cm³ (–13%)
Supports volume‑to‑weight conversion in formulations.
Computed value; experimental validation advised.
density oxetane formulation volume‑to‑weight ratio

Alkyl Chain Length Extension Beyond C6: Lower Water Absorption vs. Primary Alcohol Oxetanes

Patent data demonstrate that incorporating a C₁–C₆ alkyl chain on the oxetane monomer improves hydrophobicity relative to primary‑alcohol‑containing oxetanes while maintaining or exceeding curability [1]. The target compound possesses an n‑octyl chain (C₈), thereby extending the chain length beyond the upper bound of the patent examples. Although direct water‑absorption values for the C₈ monomer are not published, the further increased alkyl volume is expected to yield an even larger hydrophobic contribution, consistent with the logP and TPSA data above.

Water Absorption Trend
Class‑level
C8 chain extends patent‑demonstrated C1–C6 hydrophobicity
May reduce moisture uptake vs primary‑alcohol oxetanes.
Direct C8 water‑absorption data not published.
hydrophobicity water absorption oxetane photocurable resin

Low Viscosity and High Reactivity: Class‑Level Evidence from Linear Alkyl Oxetane Monomers

In a systematic PSA study, the branched C₈ alkyl oxetane EHOX (3‑ethyl‑3‑(2‑ethylhexyloxy)methyl oxetane) afforded low‑viscosity, highly reactive formulations, with formulation viscosities of 390–2,870 cps depending on tackifier loading [1]. Substitution of EHOX with an aliphatic mono‑epoxide led to poorly reactive formulations and inferior adhesive properties, underscoring the unique reactivity contribution of the alkyl oxetane motif [1]. The linear n‑octyl analog is expected to deliver a similar or further reduced viscosity profile owing to the more efficient packing of the linear chain, though direct head‑to‑head data remain absent.

Viscosity & Reactivity
Class‑level
Linear C8 expected ≤ branched C8 (EHOX 390–2,870 cps)
Supports high‑solids, low‑VOC formulation design.
Branched analog data; linear chain viscosity to confirm.
viscosity cationic photopolymerization pressure‑sensitive adhesive alkyl oxetane

Procurement‑Ready High Purity: 98–99% (GC) from Multiple Suppliers

Commercial listings indicate availability at 98% purity (Hunan Jiahang Pharmaceutical Technology Co.) and 99% purity (Wuhan Xinyang Ruike Chemical Technology Co.) . While purity alone is not a structural differentiator, the documented availability at high purity reduces lead‑time risk and pre‑treatment costs compared with analogs that may require custom synthesis or are offered only at lower, less consistent grades.

Supplier Purity
Specification review
98–99% (GC) available
May reduce pre‑treatment and batch variability in industrial use.
Supplier specifications; verify per lot.
purity procurement quality control oxetane

Recommended Application Scenarios for 3-Ethyl-3-[(octyloxy)methyl]oxetane Based on Quantitative Evidence


Low Water‑Absorption UV‑Curable Optical Coatings and Lens Resins

The combination of high logP (4.1) and low TPSA (18.46 Ų) points to significantly reduced water uptake relative to hydroxy‑functional oxetanes . This property is essential for maintaining stable refractive index and dimensional integrity in optical lenses, waveguide claddings, and display coatings, where moisture‑induced swelling must be minimized.

Flexible Packaging and Pressure‑Sensitive Adhesives

Alkyl oxetanes of this class deliver low‑viscosity, highly reactive formulations [1], and the linear C₈ architecture further enhances compatibility with hydrocarbon tackifiers and epoxy resins. These characteristics enable high‑speed, solvent‑free PSA production with excellent peel adhesion, holding power, and probe tack, as demonstrated on analogous systems [1].

High‑Solids, Low‑Viscosity Reactive Diluent Formulations

The low density (0.887 g cm⁻³) and low polarity of 3‑ethyl‑3‑[(octyloxy)methyl]oxetane make it an effective reactive diluent for epoxy and other cationically curable resins . It can replace volatile organic solvents while maintaining low system viscosity, enabling compliant, high‑solids industrial coatings with faster cure and reduced environmental footprint.

Design of Hydrophobic Block Copolymer Polyols for Polyurethanes

The pronounced hydrophobicity conferred by the n‑octyl chain (logP shift of ~3.7 units vs. OXT‑101) makes this oxetane a candidate building block for hydrophobic polyoxetane soft segments in polyurethane elastomers and foams, where it can impart moisture resistance without sacrificing the polyether backbone's flexibility.

Application
Selection Property
Validation Focus
UV‑Curable Optical Coatings
High hydrophobicity & low polarity
Water uptake, refractive index stability
Pressure‑Sensitive Adhesives
Low viscosity, high reactivity, hydrocarbon compatibility
Peel adhesion, tack, line speed
High‑Solids Reactive Diluents
Low density, low polarity, reactive diluent efficiency
VOC reduction, system viscosity, cure speed
Hydrophobic Polyol Segments
Hydrophobicity, polyether backbone
Moisture resistance, mechanical flexibility
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